molecular formula C12H9Cl2NO2 B5797723 N-(3,4-dichlorobenzyl)-2-furamide

N-(3,4-dichlorobenzyl)-2-furamide

Cat. No.: B5797723
M. Wt: 270.11 g/mol
InChI Key: HPPAPDPGFXUTLQ-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorobenzyl)-2-furamide is a synthetic aromatic amide characterized by a 3,4-dichlorobenzyl group attached to a furan-2-carboxamide moiety. The 3,4-dichlorobenzyl group is a recurring motif in agrochemicals and pharmaceuticals due to its electron-withdrawing properties, which enhance binding affinity to biological targets . The furamide component, with its oxygen-rich heterocyclic ring, may influence solubility and metabolic stability compared to other aromatic systems like phthalimides or triazoles.

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2/c13-9-4-3-8(6-10(9)14)7-15-12(16)11-2-1-5-17-11/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPAPDPGFXUTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorobenzyl)-2-furamide typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-furamide in the presence of a base such as potassium hydroxide (KOH) and a solvent like isopropanol (i-PrOH). The reaction is carried out at a temperature of around 40°C for several hours, followed by acidification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the recycling of solvents and reagents can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorobenzyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,4-dichlorobenzyl)-2-furamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-2-furamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it has been shown to interact with sigma receptors, which are involved in various cellular processes .

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide

Structural Differences :

  • Core structure: Phthalimide (two fused benzene rings with two ketone groups) vs. furamide (furan ring with a carboxamide).
  • Substituents: Single chlorine atom on the phthalimide vs. 3,4-dichloro substitution on the benzyl group in the target compound.

Functional Implications :

  • 3-Chloro-N-phenyl-phthalimide is primarily used in polymer synthesis, such as polyimides, due to its rigidity and thermal stability .
  • In contrast, N-(3,4-dichlorobenzyl)-2-furamide’s furan ring may offer better solubility, making it more suitable for pharmaceutical applications where bioavailability is critical.

Compound 6f: 1-(1H-1,2,4-Triazol-1-yl)-2-(2,4-difluorophenyl)-3-[N-cyclopropyl-N-(3,4-dichlorobenzyl)amino]-propanol

Structural Differences :

  • Core structure: Triazole-propanol vs. furamide.
  • Shared feature: Both compounds contain the 3,4-dichlorobenzyl group.

Agrochemical Derivatives: Diflubenzuron and Fluazuron

Structural Differences :

  • Core structure: Difluorobenzamide (Diflubenzuron) or pyridinyloxy-phenyl urea (Fluazuron) vs. furamide.
  • Shared feature: Halogenated aromatic rings (chlorine, fluorine).

Functional Implications :

  • Diflubenzuron and fluazuron are insecticides/acaricides targeting chitin synthesis . Their benzamide/urea scaffolds differ from the furamide system but highlight the importance of halogenation in agrochemical design.
  • The dichlorobenzyl group in this compound may reduce pesticidal activity compared to these compounds but could enhance specificity for eukaryotic targets (e.g., fungal enzymes).

Key Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Primary Application Notable Activity/Use
This compound Furan-2-carboxamide 3,4-Dichlorobenzyl Pharmaceutical (inferred) Intermediate, potential antifungal
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorophenyl Polymer synthesis Monomer for polyimides
Compound 6f Triazole-propanol 3,4-Dichlorobenzyl, difluorophenyl Antifungal therapy MIC80 <0.125 μg/mL vs. Candida
Diflubenzuron Benzamide 4-Chlorophenyl, difluoro Insecticide Chitin synthesis inhibitor

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